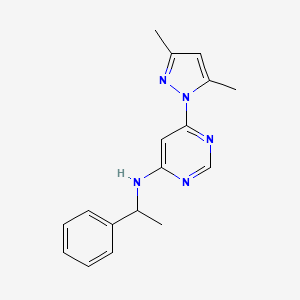![molecular formula C16H16N8 B12249179 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12249179.png)
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine moieties linked through a piperazine ring. The compound’s intricate structure and potential biological activities make it a promising candidate for various therapeutic applications.
Preparation Methods
The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the compound, enabling the creation of analogs with potentially enhanced biological activities.
Industrial production methods for this compound are not well-documented, likely due to its relatively recent emergence in scientific research. the scalability of the synthetic routes mentioned above suggests that industrial production could be feasible with further optimization and development.
Chemical Reactions Analysis
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications, particularly in medicinal chemistry and drug discovery. Some notable applications include:
Cancer Research: Imidazo[1,2-b]pyridazine derivatives have been studied as potential inhibitors of mTOR, a key regulator of cell growth and proliferation. These compounds exhibit significant anti-proliferative activity against various cancer cell lines.
Inflammatory Diseases: Pyrazolo[1,5-a]pyrimidine derivatives have been explored as inhibitors of IL-17A, a cytokine involved in chronic inflammation and autoimmune diseases. These inhibitors could provide new therapeutic options for conditions like psoriasis and rheumatoid arthritis.
Multiple Myeloma: TAK1 kinase inhibitors containing imidazo[1,2-b]pyridazine moieties have demonstrated excellent activities against multiple myeloma, a type of blood cancer.
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves the inhibition of specific molecular targets and pathways. For instance, TAK1 kinase inhibitors work by suppressing the NF-κB, p38MAPK, ERK, and STAT3 signaling pathways . This inhibition leads to the downregulation of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1.
Comparison with Similar Compounds
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine can be compared to other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds are known for their mTOR inhibitory activity and anti-cancer properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have been studied for their anti-inflammatory and immunomodulatory effects.
The uniqueness of this compound lies in its combined structural features, which may confer enhanced biological activities and therapeutic potential compared to its individual components.
Properties
Molecular Formula |
C16H16N8 |
|---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
5-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H16N8/c1-2-16(20-24-8-6-17-13(1)24)22-11-9-21(10-12-22)14-4-7-23-15(19-14)3-5-18-23/h1-8H,9-12H2 |
InChI Key |
NZJVIEKEVPDLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NC5=CC=NN5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline](/img/structure/B12249104.png)
![N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B12249109.png)

![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12249127.png)
![N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12249129.png)
![N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12249130.png)
![9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B12249134.png)
![N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide](/img/structure/B12249145.png)
![1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole](/img/structure/B12249149.png)
![2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B12249155.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B12249157.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12249161.png)
![N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide](/img/structure/B12249164.png)
![N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B12249169.png)
